molecular formula C23H26N2O2 B7707836 N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide

N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide

货号: B7707836
分子量: 362.5 g/mol
InChI 键: IQXKHJSQMZFKCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 activation triggers a series of signaling events that lead to the production of pro-inflammatory cytokines, chemokines, and other immune mediators. TAK-242 has been shown to inhibit TLR4 signaling and reduce inflammation in various preclinical models.

作用机制

N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide selectively inhibits TLR4 signaling by binding to an intracellular domain of TLR4 called the Toll/interleukin-1 receptor (TIR) domain. This binding prevents the recruitment of downstream signaling molecules such as MyD88 and TRIF, which are necessary for the activation of pro-inflammatory transcription factors such as nuclear factor kappa B (NF-κB) and interferon regulatory factor 3 (IRF3). As a result, this compound reduces the production of pro-inflammatory cytokines and other immune mediators.
Biochemical and physiological effects:
This compound has been shown to have potent anti-inflammatory effects in various preclinical models. In addition to reducing cytokine production, this compound can also inhibit the expression of adhesion molecules and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. This compound has also been shown to improve endothelial function and reduce vascular leakage in animal models of sepsis and acute lung injury. These effects suggest that this compound may have potential therapeutic applications in various inflammatory diseases.

实验室实验的优点和局限性

One of the main advantages of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide is its selectivity for TLR4 signaling. Unlike other inhibitors of inflammation such as glucocorticoids, which can have broad effects on multiple signaling pathways, this compound specifically targets TLR4-mediated inflammation. This selectivity may reduce the risk of side effects and increase the specificity of the therapeutic effect. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications. Additionally, this compound may not be effective in all types of inflammation, as TLR4-independent pathways can also contribute to the production of pro-inflammatory cytokines.

未来方向

There are several potential future directions for research on N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide. One area of interest is the development of more potent and selective TLR4 inhibitors. While this compound has shown promising results in preclinical models, it may not be effective in all types of inflammation. Therefore, the development of more specific inhibitors may increase the efficacy and reduce the risk of side effects. Another area of interest is the investigation of this compound in clinical trials for various inflammatory diseases. While this compound has shown promising results in preclinical models, its efficacy and safety in humans remain to be determined. Finally, the combination of this compound with other anti-inflammatory agents may also be explored, as the synergistic effects of multiple inhibitors may enhance the therapeutic effect.

合成方法

The synthesis of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide involves several steps, starting from commercially available starting materials. The detailed synthesis method has been described in several publications, including a patent by Takeda Pharmaceutical Company Limited. In brief, the synthesis involves the preparation of 2-hydroxy-7-methylquinoline, which is then reacted with tert-butylamine and 2-chloro-4-methylbenzoyl chloride to obtain the intermediate N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methylbenzamide. This intermediate is then treated with 2-methylbenzylamine to yield the final product, this compound.

科学研究应用

N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide has been extensively studied in various preclinical models of inflammation and infection. In vitro studies have shown that this compound inhibits TLR4 signaling and reduces the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6) in macrophages and other immune cells. In vivo studies have demonstrated that this compound can reduce inflammation and improve survival in animal models of sepsis, acute lung injury, and other inflammatory diseases.

属性

IUPAC Name

N-tert-butyl-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-15-10-11-17-13-18(21(26)24-20(17)12-15)14-25(23(3,4)5)22(27)19-9-7-6-8-16(19)2/h6-13H,14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXKHJSQMZFKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CC=CC=C3C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。